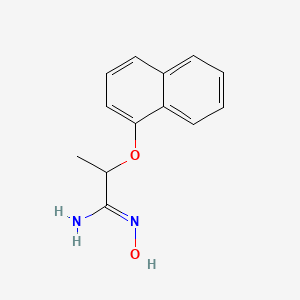

Naprodoxime

Description

Structure

3D Structure

Properties

CAS No. |

792136-33-5 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

N'-hydroxy-2-naphthalen-1-yloxypropanimidamide |

InChI |

InChI=1S/C13H14N2O2/c1-9(13(14)15-16)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,16H,1H3,(H2,14,15) |

InChI Key |

KLWGWDOTUDKLKT-UHFFFAOYSA-N |

Isomeric SMILES |

CC(/C(=N/O)/N)OC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C(=NO)N)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Chemical Syntheses and Methodologies of Naprodoxime Variants

Synthetic Pathways for N-Hydroxy-2-(1-naphthalenyloxy)-propanimidamide (C₁₄H₁₆N₂O₃)

Specific synthetic routes for the compound N-Hydroxy-2-(1-naphthalenyloxy)-propanimidamide with the molecular formula C₁₄H₁₆N₂O₃ were not detailed in the provided search results. However, related N-hydroxy compounds involving naphthyl moieties have been synthesized using strategies that combine hydroxylamine (B1172632) with appropriately substituted naphthyl precursors prepchem.com. General principles for constructing such molecules would typically involve forming the ether linkage and the N-hydroxy imidamide functional group through sequential reactions.

Multi-step Synthetic Strategies for Naprodoxime Hydrochloride (C₁₇H₁₈ClN₃O₂)**

This compound Hydrochloride, identified by the molecular formula C₁₇H₁₈ClN₃O₂, is a compound with a molecular weight of approximately 331.8 g/mol ontosight.ai. Its synthesis is characterized by a multi-step approach.

The synthesis of this compound Hydrochloride typically commences with a condensation reaction. This key step involves the reaction between propanimidamide (B3024157) and a naphthalenyl chloride derivative ontosight.ai. While the exact "naphthalenyl chloride" precursor is not explicitly defined in all contexts, related syntheses for naphthalene (B1677914) derivatives, such as 1-chloromethylnaphthalene, involve the reaction of naphthalene with reagents like paraformaldehyde and hydrochloric acid orgsyn.org. The condensation reaction forms the core structure of the this compound molecule.

Following the initial condensation, the synthetic pathway for this compound Hydrochloride incorporates subsequent hydrolysis and purification steps ontosight.ai. These stages are critical for isolating the target compound in a pure form, removing by-products, and ensuring the desired chemical integrity. Specific purification techniques, such as crystallization or chromatography, are typically employed, although detailed methods for this compound Hydrochloride were not elaborated upon in the provided snippets.

Preparation Routes for the Naphthalene Ether Backbone with Oxime Functional Group (C₁₃H₁₄N₂O₂)**

The compound Naprodoximine, with the molecular formula C₁₃H₁₄N₂O₂, fits the description of a naphthalene ether backbone with an oxime functional group guidechem.com. It has been identified with stereochemical descriptors such as (1Z,2S)-N'-Hydroxy-2-(1-naphthyloxy)propanimidamide guidechem.com. General methods for preparing oxime ethers, which are relevant to this structural motif, include the reaction of ketones with hydroxylamine hydrochloride to form an oxime, followed by O-alkylation sci-hub.se. Alternatively, oxime ethers can be synthesized from alcohols using reagents like triphenylphosphine (B44618) and carbon tetrachloride organic-chemistry.org. While specific one-pot syntheses for Naprodoximine itself were not detailed, these general strategies provide a framework for its preparation.

Stereoselective Synthesis Approaches for this compound Enantiomers

The synthesis of specific enantiomers or stereoisomers of this compound is a critical aspect of its chemical preparation, especially given the known stereoselective behavior of related compounds like Naproxen (B1676952) nih.gov. Stereoselective synthesis aims to preferentially form one stereoisomer over others, a process that can be achieved through various sophisticated techniques. These include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials ethz.ch.

Resolution: Separating a mixture of enantiomers through chemical, chromatographic, or catalytic methods ethz.ch.

Chiral Auxiliaries: Employing enantiopure molecules that are temporarily attached to the substrate to direct stereochemistry, then subsequently removed ethz.ch.

Enantioselective Catalysis: Using substoichiometric amounts of a chiral catalyst to induce asymmetry in the product ethz.ch.

The identification of Naprodoximine with specific stereochemical designations guidechem.com underscores the importance of these approaches in controlling the three-dimensional structure of the molecule.

Structural Elucidation and Advanced Analytical Characterization in Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of organic molecules like Naproxen (B1676952). wikipedia.org By analyzing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure. wikipedia.org

In the 1H NMR spectrum of Naproxen, distinct signals correspond to each unique proton in the molecule. For instance, the aromatic protons of the naphthalene (B1677914) ring system appear in a specific region of the spectrum, while the protons of the methoxy (B1213986) and methyl groups of the propionic acid side chain have characteristic chemical shifts. The integration of these signals provides the ratio of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for establishing the connectivity of the atoms.

Similarly, 13C NMR spectroscopy provides information on the carbon skeleton of the Naproxen molecule. Each unique carbon atom gives a distinct signal, confirming the presence of the naphthalene core, the carboxylic acid group, the methoxy group, and the aliphatic carbons of the side chain.

Table 1: Representative 1H NMR Spectral Data for Naproxen

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.70 | d | 1H | Aromatic CH |

| 7.65 | d | 1H | Aromatic CH |

| 7.40 | dd | 1H | Aromatic CH |

| 7.25 | d | 1H | Aromatic CH |

| 7.10 | d | 1H | Aromatic CH |

| 3.90 | s | 3H | -OCH3 |

| 3.85 | q | 1H | -CH(CH3)- |

| 1.55 | d | 3H | -CH(CH3)- |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of Naproxen and to gain structural information through the analysis of its fragmentation patterns. core.ac.uk In a typical mass spectrometry experiment, Naproxen molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The high-resolution mass spectrum of Naproxen accurately confirms its elemental composition by providing a precise molecular weight. researchgate.net The molecular ion peak [M]+ for Naproxen (C14H14O3) is observed at an m/z corresponding to its molecular weight. core.ac.ukresearchgate.net

Furthermore, by inducing fragmentation of the molecular ion, tandem mass spectrometry (MS/MS) experiments provide valuable structural information. The fragmentation pattern is characteristic of the molecule and helps to identify its different structural components. For Naproxen, common fragmentation pathways involve the loss of the carboxylic acid group and cleavages within the propionic acid side chain, which are consistent with its known structure. core.ac.uknih.gov

Table 2: Key Mass Spectrometry Data for Naproxen

| Parameter | Observed Value | Significance |

|---|---|---|

| Molecular Ion (m/z) | ~230.09 | Confirms the molecular weight of Naproxen. researchgate.net |

| Major Fragment Ion (m/z) | ~185 | Corresponds to the loss of the carboxyl group (-COOH). |

Note: The exact m/z values can vary slightly based on the ionization technique and instrument calibration.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in the Naproxen molecule and to study its electronic transitions, respectively.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within the molecule. The IR spectrum of Naproxen displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, broad absorption is typically observed for the O-H stretch of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid is also a prominent feature. Additionally, C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, as well as C-O stretching of the ether group, are readily identifiable. farmaciajournal.com The positions of these bands are sensitive to the molecular environment, including hydrogen bonding. farmaciajournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of Naproxen is characterized by strong absorption bands in the ultraviolet region, which are attributed to the π-π* transitions of the naphthalene aromatic system. researchgate.netresearchgate.net The wavelength of maximum absorbance (λmax) is a characteristic property of Naproxen and is useful for quantitative analysis. scirp.org

Table 3: Characteristic Spectroscopic Data for Naproxen

| Spectroscopic Technique | Wavenumber (cm-1) / Wavelength (nm) | Assignment |

|---|---|---|

| Infrared (IR) | ||

| ~3200-2800 (broad) | O-H stretch (Carboxylic Acid) | |

| ~1730 | C=O stretch (Carboxylic Acid) farmaciajournal.com | |

| ~1605 | C=C stretch (Aromatic) | |

| ~1230 | C-O stretch (Ether) | |

| Ultraviolet-Visible (UV-Vis) | ||

| ~230, ~262, ~272 | π-π* transitions of the naphthalene ring researchgate.netscirp.org |

Note: The exact positions of IR bands and UV-Vis maxima can be influenced by the sample preparation and solvent used.

By analyzing the diffraction pattern of X-rays passing through a single crystal of Naproxen, a detailed electron density map can be generated, from which the positions of individual atoms are determined. This has been crucial in understanding the stereochemistry of the (S)-(+)-enantiomer, which is the active form of the drug. X-ray crystallography has also been instrumental in studying the different crystalline forms (polymorphs and pseudopolymorphs) of Naproxen and its salts, which can have different physical properties. nih.govnih.govbjpharm.org.uk

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating Naproxen from impurities and for its quantitative analysis. These methods are based on the differential distribution of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of Naproxen. rsc.org It offers high resolution, sensitivity, and speed, making it ideal for both quantitative purity assessment and for the isolation of the compound.

In analytical HPLC, a small amount of the sample is injected onto a column containing a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their affinity for the stationary phase. For Naproxen, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. A UV detector is typically used to monitor the eluting compounds, as Naproxen has a strong UV chromophore. The retention time of Naproxen is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the pure compound. This is particularly useful in research for obtaining highly purified Naproxen for further studies.

Table 4: Typical HPLC Parameters for Naproxen Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV spectrophotometry at a specific wavelength (e.g., 230 nm) |

| Flow Rate | ~1.0 mL/min for analytical scale |

| Retention Time | Dependent on the specific method parameters |

Note: These are general parameters and are optimized for specific applications.

Chiroptical Techniques for Enantiomeric Purity Evaluation

Naprodoxime, like its active form Naproxen, is a chiral compound, existing as two enantiomers. The therapeutic properties reside primarily in the (S)-enantiomer, while the (R)-enantiomer is considered a hepatotoxic impurity. nih.gov Therefore, evaluating enantiomeric purity is critical. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are exceptionally suited for this purpose.

Electronic Circular Dichroism (ECD) is a widely used technique for studying chiral molecules in solution. Research on Naproxen has revealed an unusual phenomenon where the ECD signal can invert depending on the solvent used. nih.gov For instance, the (R)- and (S)-enantiomers of Naproxen show opposite ECD signals in polar aprotic solvents like acetonitrile, but these signals can invert in the presence of protic solvents like ethanol (B145695) and water. nih.gov This inversion is attributed to the solvent's influence on the conformational equilibrium of the molecule. nih.gov This sensitivity highlights the importance of carefully controlled experimental conditions when using ECD for enantiomeric analysis.

Vibrational Circular Dichroism (VCD), an extension of infrared (IR) spectroscopy, is another powerful technique that is particularly useful for characterizing chiral substances in the solid state. cas.cz VCD is highly sensitive to the three-dimensional structure of a molecule, making it more specific than standard IR spectroscopy. cas.cz Studies on solid-state Naproxen and its cocrystals have demonstrated that VCD can effectively distinguish between enantiomers and different crystal forms. cas.cz The VCD spectrum provides a unique fingerprint for a specific enantiomer, allowing for its unambiguous identification and the detection of the unwanted enantiomer as an impurity. vu.nl

| Technique | Sample State | Key Finding/Application | Reference |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Solution | Demonstrates solvent-dependent signal inversion, crucial for method development. | nih.gov |

| Vibrational Circular Dichroism (VCD) | Solid | Provides a unique spectral fingerprint for each enantiomer, useful for solid-state characterization and impurity detection. | cas.cz |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability in Research Samples

Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical compounds, including their stability and purity. libretexts.orgparticletechlabs.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com For Naproxen, DSC thermograms show a sharp endothermic peak corresponding to its melting point. Pure Naproxen typically exhibits a melting point around 157°C. nih.gov The presence of impurities or different polymorphic forms can cause shifts in the melting point or the appearance of additional thermal events. DSC is also used in compatibility studies with excipients and to identify changes in the physical form of the drug after processes like photodegradation. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. particletechlabs.com TGA is used to determine thermal stability and decomposition profiles. TGA curves for Naproxen show that it is stable up to a certain temperature, after which it undergoes decomposition. researchgate.net Research indicates that Naproxen completely decomposes in a temperature range of approximately 150-480°C, with a total mass loss of around 99%. researchgate.net The decomposition occurs in distinct stages, which can be attributed to the fragmentation of different parts of the molecule, such as the carboxyl and methoxyl groups. researchgate.net TGA can also be used to quantify residual solvents or moisture content in a research sample. mdpi.com

| Technique | Parameter Measured | Typical Value/Observation for Naproxen | Reference |

|---|---|---|---|

| DSC | Melting Point (Endothermic Peak) | ~157 °C | nih.gov |

| TGA | Decomposition Temperature Range | 150 °C - 480 °C | researchgate.net |

| TGA | Total Mass Loss | ~99% | researchgate.net |

| TGA | Main Mass Loss (DTG Peak) | ~267 °C | researchgate.net |

Together, TGA and DSC provide a comprehensive thermal profile of a compound, which is vital for understanding its stability during manufacturing, storage, and handling in a research context. libretexts.org

Molecular and Cellular Mechanisms of Action of Naprodoxime Variants

Mechanism of Naprodoxime (C₁₄H₁₆N₂O₃) as an Acetylcholinesterase (AChE) Reactivator

Organophosphate compounds, often used as pesticides and nerve agents, exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), a crucial enzyme for the proper functioning of the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis. The primary therapeutic strategy involves the administration of an AChE reactivator.

Direct Reactivation of Organophosphate-Inhibited AChE

The this compound variant with the chemical formula C₁₄H₁₆N₂O₃ functions as a reactivator of organophosphate-inhibited AChE. The core mechanism of action is centered around the oxime moiety within its structure. This oxime group acts as a potent nucleophile.

The process of reactivation involves a direct nucleophilic attack by the oxygen atom of the this compound oxime on the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the active site of AChE. This attack leads to the formation of a transient intermediate. Subsequently, the bond between the organophosphate and the serine residue is cleaved, and a new, more stable phosphorylated oxime is formed. This action effectively frees the acetylcholinesterase enzyme, restoring its normal function of hydrolyzing acetylcholine.

Molecular Interactions with the Enzyme Active Site

The efficacy of an AChE reactivator is not solely dependent on its nucleophilicity but also on its ability to correctly orient itself within the active site gorge of the inhibited enzyme. For the C₁₄H₁₆N₂O₃ variant of this compound, specific molecular interactions are critical for its reactivating potency.

The structure of this compound allows for key interactions with amino acid residues within the AChE active site. These interactions can include:

Ionic Bonding: If the molecule possesses a quaternary ammonium (B1175870) group, it can form an ionic bond with the anionic subsite of AChE, which typically binds the choline (B1196258) moiety of acetylcholine.

Hydrogen Bonding: The oxime group and other potential hydrogen bond donors or acceptors on the this compound molecule can form hydrogen bonds with residues in the active site, further stabilizing its position.

π-π Stacking: Aromatic rings within the this compound structure can engage in π-π stacking interactions with aromatic residues like tryptophan and tyrosine in the active site gorge, aiding in the proper alignment for the nucleophilic attack.

These interactions ensure that the oxime group is positioned in close proximity to the phosphorylated serine residue, thereby increasing the probability of a successful reactivation event.

Enantiomeric Selectivity in AChE Reactivation

Many biologically active molecules, including enzyme reactivators, exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. The three-dimensional structure of the AChE active site is chiral, meaning it can interact differently with each enantiomer of a chiral reactivator.

While specific data on the enantiomeric selectivity of the C₁₄H₁₆N₂O₃ this compound variant is not detailed in publicly available literature, it is a well-established principle that enantiomers of AChE reactivators can exhibit significantly different reactivation potencies. One enantiomer may fit more optimally into the active site, leading to more favorable molecular interactions and a higher rate of reactivation. Conversely, the other enantiomer may bind less effectively or even act as an inhibitor. This selectivity is a critical consideration in the development of effective therapeutic agents.

Enzyme Inhibition Profiles of this compound (C₁₇H₁₈ClN₃O₂)

The this compound variant with the chemical formula C₁₇H₁₈ClN₃O₂ has been identified as an enzyme inhibitor, targeting different classes of enzymes.

Inhibition of Matrix Metalloproteases (MMPs)

Matrix metalloproteases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overactivity of MMPs is implicated in various pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases.

The inhibitory action of the C₁₇H₁₈ClN₃O₂ variant of this compound against MMPs likely involves the chelation of the essential zinc ion in the enzyme's active site. Many small molecule MMP inhibitors contain a zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion, rendering the enzyme catalytically inactive. The specific functional group within the C₁₇H₁₈ClN₃O₂ structure responsible for this chelation would be a key determinant of its inhibitory potency and selectivity against different MMP isoforms.

Table 1: Putative MMP Inhibition Profile for this compound (C₁₇H₁₈ClN₃O₂) (Hypothetical Data) This table is for illustrative purposes as specific experimental data is not available.

| MMP Isoform | Inhibition Constant (Kᵢ) | Mechanism of Inhibition |

|---|---|---|

| MMP-1 (Collagenase-1) | Data Not Available | Competitive |

| MMP-2 (Gelatinase-A) | Data Not Available | Competitive |

| MMP-9 (Gelatinase-B) | Data Not Available | Competitive |

Inhibition of Acetylcholinesterase (AChE)

Interestingly, the C₁₇H₁₈ClN₃O₂ variant is also reported to inhibit acetylcholinesterase. This dual inhibitory profile is a subject of significant research interest. The mechanism of AChE inhibition by this this compound variant would differ from the irreversible inhibition caused by organophosphates. It is likely a reversible inhibitor, binding to the active site and preventing acetylcholine from accessing it.

The structural features of C₁₇H₁₈ClN₃O₂ would dictate its binding affinity for the AChE active site. Similar to the reactivator variant, interactions such as ionic bonding, hydrogen bonding, and hydrophobic interactions would play a crucial role in its inhibitory activity.

Table 2: Putative AChE Inhibition Profile for this compound (C₁₇H₁₈ClN₃O₂) (Hypothetical Data) This table is for illustrative purposes as specific experimental data is not available.

| Enzyme | Inhibition Constant (IC₅₀) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | Data Not Available | Reversible |

Information regarding the chemical compound "this compound" and its specified variants is not available in publicly accessible scientific literature.

Extensive and targeted searches for "this compound," as well as its designated molecular formulas C₁₃H₁₄N₂O₂ and C₁₇H₁₈ClN₃O₂, have not yielded any specific data related to its molecular and cellular mechanisms of action, neurobiological hypotheses, or neuroprotective effects as outlined in the requested article structure.

The scientific community has not published research on a compound with this name that would allow for a detailed and accurate discussion of its:

Kinetic Analysis of Enzyme Inhibition and Binding Affinity

Modulation of Monoaminergic Neurotransmission

Interaction with Limbic System Receptors

Mechanisms Underlying Neuroprotective Effects

It is possible that "this compound" is a compound that is not yet described in public research databases, is an internal or proprietary designation not available in the public domain, or that there may be an alternative name or spelling for the compound of interest.

Without verifiable scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and quality standards. Further research and clarification on the identity of the compound are necessary to proceed.

Table of Compounds Mentioned

As no specific compounds related to "this compound" could be identified in the scientific literature, a table of mentioned compounds cannot be generated.

Preclinical Research and Investigational Applications of Naprodoxime Variants

In vitro Biological Activity Studies

Cellular Assays for Neuroprotection (e.g., SH-SY5Y cells)

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative diseases and evaluating the neuroprotective potential of chemical compounds. nih.govfrontiersin.org These cells can be differentiated into a neuronal phenotype and then challenged with neurotoxins to mimic disease states. nih.gov While the SH-SY5Y cell line is a standard for assessing neuroprotection against oxidative stress and toxicity, specific studies detailing the direct effects of Naprodoxime or its variants on these cells are not extensively available in the current body of published research. nih.govfrontiersin.orgnih.govresearchgate.netbiorxiv.org

Cellular Models for Anti-cancer Potential

The anti-cancer properties of this compound variants have been evaluated using various human cancer cell lines. nih.gov In one study, a series of newly synthesized Naproxen (B1676952) derivatives were tested for their cytotoxic effects on both the poorly invasive (MCF-7) and highly invasive (MDA-MB-21) human breast cancer cell lines. nih.govresearchgate.net

One particular variant, identified as derivative 4 , demonstrated a significantly better killing property compared to the parent compound, Naproxen sodium. nih.govresearchgate.net Further investigation into the mechanism revealed that the growth-inhibitory action of derivative 4 on MDA-MB-231 cells was not due to cell cycle arrest but rather an early induction of apoptosis. This apoptotic pathway was shown to be mediated by the activation of caspase-9 and caspase-3. nih.gov Additionally, this derivative was found to inhibit the activity of cyclooxygenase (COX), as evidenced by a reduction in prostaglandin (B15479496) E2 secretion, and was also capable of delaying the migration rate of MDA-MB-231 cells in vitro. nih.govresearchgate.net

Another study reported that a novel Naproxen derivative exhibited strong anti-proliferative activity against the MCF-7 cell line with an IC₅₀ value of 1.49 μM. The parent compound, Naproxen, has also been shown to induce cell cycle arrest and apoptosis in human urinary bladder cancer cell lines by targeting the PI3-K signaling pathway. nih.gov

| Compound/Variant | Cell Line | Key Findings |

| Naproxen Derivative 4 | MDA-MB-231 | Induces apoptosis via caspase-9 and -3 activation; inhibits COX activity; delays cell migration. nih.gov |

| Naproxen Derivative 4 | MCF-7, MDA-MB-231 | Enhanced cytotoxic killing compared to Naproxen sodium. nih.govresearchgate.net |

| Novel Naproxen Derivative c | MCF-7 | Strong anti-proliferative activity (IC₅₀ = 1.49 μM). |

| Naproxen | UM-UC-5, UM-UC-14 (Bladder Cancer) | Induces G1 phase cell cycle arrest and apoptosis; targets PI3-K. nih.gov |

Reactivation Studies in Enzyme-based Systems

Studies on Nitric Oxide (NO) Release in Macrophage Cells

The effect of this compound variants on inflammatory mediators has been investigated in macrophage cell lines, such as RAW264.7. nih.gov Macrophages, when activated by stimuli like lipopolysaccharides (LPS), play a crucial role in the inflammatory response, partly through the production of nitric oxide (NO). researchgate.netresearchgate.net

A study on a novel Naproxen derivative containing cinnamic acid (NDC) found that, when used in combination with resveratrol, it had a synergistic anti-inflammatory effect. nih.govnih.gov This combination significantly inhibited the expression of key inflammatory mediators in LPS-stimulated RAW264.7 macrophage cells, including nitric oxide (NO) and induced nitric oxide synthase (iNOS), without affecting cell viability. nih.govnih.gov Another nitric oxide-releasing hybrid of Naproxen (NO-Naproxen) has been shown to reduce the growth of HT-29 human colon cancer cells more effectively than Naproxen alone. nih.gov

| Compound/Variant | Cell Line | Stimulus | Key Findings |

| Naproxen-Cinnamic Acid Derivative (NDC) + Resveratrol | RAW264.7 | LPS | Significantly inhibited the expression of NO, iNOS, TNF-α, IL-6, and COX-2. nih.govnih.gov |

| NO-Naproxen | HT-29 | - | More potent inhibition of cell growth compared to Naproxen. nih.gov |

Investigation of Inflammasome (NLRP3) Activation Pathways

The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines. frontiersin.orgnih.gov Its activation is a two-step process, typically involving a "priming" signal, often mediated by NF-κB, followed by a second "activation" signal. frontiersin.orgnih.govresearchgate.net While aberrant NLRP3 activation is linked to numerous inflammatory diseases, direct preclinical studies investigating the specific modulatory effects of this compound or its variants on the NLRP3 inflammasome activation pathway have not been prominently reported. frontiersin.orgnih.govyoutube.com However, given the documented effects of Naproxen derivatives on the upstream NF-κB signaling pathway, an indirect influence on the priming stage of NLRP3 activation could be inferred. nih.gov

NF-κB Signaling Pathway Modulation

The nuclear factor kappa-B (NF-κB) signaling pathway is a cornerstone of inflammatory processes, and its inhibition is a key strategy for anti-inflammatory therapies. nih.govmdpi.comresearchgate.net Several studies have demonstrated that derivatives of Naproxen can effectively modulate this pathway.

In LPS-induced RAW264.7 cells, the activation of the NF-κB pathway leads to the phosphorylation of the p65 subunit, which then translocates to the nucleus to induce the expression of pro-inflammatory genes. nih.gov A Naproxen derivative containing cinnamic acid (NDC), in synergy with resveratrol, was shown to block this activation, thereby inhibiting the over-expression of pro-inflammatory cytokines. nih.govnih.gov Similarly, research on an amino-alcohol bio-conjugate of Naproxen (NBC-2) demonstrated that it decreases the nuclear localization of NF-κB by stabilizing its cytoplasmic inhibitor, IκBα. biorxiv.org Furthermore, NO-releasing Naproxen has been found to reduce NF-κB p65 protein levels in HT-29 colon cancer cells through S-nitrosylation, providing another mechanism for its anti-inflammatory and apoptotic effects. nih.gov

In vivo (Non-human) Preclinical Research Models

Preclinical research utilizing in vivo animal models is a cornerstone in the evaluation of novel therapeutic compounds. These models are instrumental for understanding the potential efficacy and biological mechanisms of drug candidates before they can be considered for human trials. For variants of the investigational compound this compound, a range of well-established non-human preclinical research models are employed to explore their therapeutic potential across various pathological conditions.

Organophosphorus (OP) compounds, used as pesticides and nerve agents, induce toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE), leading to a life-threatening cholinergic crisis. nih.govvcu.edu Animal models are critical for studying the pathophysiology of OP poisoning and for developing effective therapeutic interventions. nih.gov

Rodents (mice, rats, guinea pigs) and nonhuman primates are frequently used to model OP intoxication, as they can faithfully reproduce the clinical manifestations observed in humans. nih.gov These signs include an acute cholinergic crisis characterized by symptoms like miosis, profuse secretions, bronchoconstriction, and muscle fasciculations, as well as delayed and chronic neurotoxic effects such as cognitive deficits and anxiety-related behaviors. nih.govvcu.edu Guinea pigs and nonhuman primates are considered particularly appropriate models because, like humans, they possess low levels of circulating carboxylesterases, enzymes that can metabolize and inactivate OP compounds. nih.gov

Research in these models focuses on evaluating neuroprotective strategies and treatments that can counteract AChE inhibition and manage symptoms. vcu.edu While various therapeutic agents are tested in these models, specific research findings on the C₁₄H₁₆N₂O₃ variant of this compound within the context of organophosphate poisoning models are not extensively detailed in available preclinical literature.

Animal models have significantly advanced the molecular understanding of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). nih.govnih.gov These models are essential for investigating disease pathogenesis and for the preclinical assessment of potential therapeutics. researchgate.net

Rodent models, particularly transgenic mice, are central to neurodegeneration research. nih.gov These models are genetically engineered to recapitulate specific aspects of human disease pathology. Common models include:

Alzheimer's Disease Models: Transgenic mice that overexpress genes leading to the accumulation of amyloid-β (Aβ) in plaques or hyperphosphorylated tau protein in neurofibrillary tangles, which are the hallmark pathologies of AD. nih.govbiotech-asia.org

Parkinson's Disease Models: Models that involve the overexpression of α-synuclein to form Lewy bodies or the use of neurotoxins to induce the degeneration of dopaminergic neurons, mimicking the primary neuronal loss in PD. nih.govbiotech-asia.org

FTD/ALS Models: Genetic models based on mutations in genes like MAPT (tau) for frontotemporal dementia or SOD1 for amyotrophic lateral sclerosis. nih.gov

These models allow researchers to study the progression of pathology, neuronal loss, and associated cognitive or motor deficits. frontiersin.org While these models are widely used to test a variety of compounds, specific investigational findings on the therapeutic effects of the C₁₇H₁₈ClN₃O₂ variant of this compound in these animal models of neurodegeneration are not prominently featured in published preclinical studies.

Murine models are indispensable for the preclinical evaluation of new compounds with potential applications in mood disorders. Behavioral tests are designed to assess phenotypes that are analogous to human depressive symptoms.

The Forced Swim Test (FST) is a widely utilized rodent behavioral assay for screening potential antidepressant compounds. nih.govnih.gov In this test, mice are placed in an inescapable cylinder of water, and the duration of immobility is measured. nih.gov A reduction in the time spent immobile is interpreted as an antidepressant-like effect. The test is valued for its reliability and predictive validity in detecting the activity of major classes of antidepressant drugs. researchgate.net

The sensitivity of the FST can be influenced by the specific mouse strain used, highlighting the importance of genetic factors in drug response. nih.gov Studies have evaluated various classes of antidepressants in the FST, including monoamine oxidase inhibitors (MAOIs). The C₁₃H₁₄N₂O₂ variant of this compound is classified as an irreversible, mixed MAOI. Research on similar MAOIs in the mouse FST has been conducted to characterize their behavioral effects. For instance, one study investigated the effect of combining subactive doses of lithium with various antidepressants. The findings for MAOIs are summarized below.

| Compound Class | Example Compounds | Effect on Immobility Time (in combination with Lithium) |

|---|---|---|

| Irreversible, Mixed MAOIs (similar to C₁₃H₁₄N₂O₂) | Nialamide, Pargyline | No significant decrease |

| Serotoninergic Agents (e.g., SSRIs) | Imipramine, Citalopram, Fluoxetine | Significant decrease |

| Noradrenergic/Dopaminergic Agents | Desipramine, Bupropion | No significant decrease |

This table summarizes findings from a study where subactive doses of lithium were combined with subactive doses of various antidepressants in the mouse Forced Swim Test. Data derived from a study on antidepressant combinations. nih.gov

The results indicate that irreversible, mixed MAOIs did not show a synergistic anti-immobility effect with lithium, in contrast to agents acting on the serotonin (B10506) system. nih.gov

Rodent models are crucial for investigating the neurobiological underpinnings of aggression and for evaluating the anti-aggressive potential of pharmacological compounds. nih.gov The resident-intruder test is a common paradigm where a male rodent (the resident) is confronted with an unfamiliar male intruder, and aggressive behaviors such as attack latency and the number of attacks are quantified. nih.gov

The C₁₃H₁₄N₂O₂ variant acts by inhibiting monoamine oxidase A (MAOA), an enzyme that degrades neurotransmitters like serotonin. mayoclinic.org The link between MAOA and aggression is well-documented. nih.gov Preclinical models, including mice with genetic deletion of the Maoa gene (MAOA KO mice), consistently display abnormally high levels of aggression. nih.gov These models are therefore valuable for testing interventions aimed at reducing aggressive behavior. nih.gov

Pharmacological studies have explored how MAOA inhibition affects aggression at different developmental stages. While congenital or early-life MAOA deficiency is linked to increased aggression, findings in adult rodents suggest a different outcome. nih.gov

| Model/Condition | Key Behavioral Finding | Implication for Anti-Aggressive Properties |

|---|---|---|

| MAOA Knockout (KO) Mice | Increased fighting bouts and duration | Model for studying pathological aggression |

| Prenatal Pharmacological Inhibition of MAOA | Increased proclivity for aggression in offspring | Developmental exposure linked to heightened aggression |

| Chronic Pharmacological Inhibition of MAOA in Adult Rodents | Reduced aggression and defensive responses | Suggests potential anti-aggressive effects in adults |

This table summarizes key findings from preclinical rodent models investigating the relationship between Monoamine Oxidase A (MAOA) and aggressive behavior. Data derived from reviews of preclinical aggression models. nih.govnih.gov

Specifically, chronic inhibition of MAOA in adult rodents has been found to reduce defensive responses toward predators and block stress-induced aggression. nih.gov This suggests that the C₁₃H₁₄N₂O₂ variant could possess anti-aggressive properties when administered in adulthood, a hypothesis that can be further explored using rodent conflict assays.

Preclinical animal models of rheumatoid arthritis (RA) are essential for investigating disease pathways and for the discovery of novel anti-inflammatory and immunomodulatory therapies. sci-hub.seuel.ac.uk These models are designed to mimic the key pathological features of human RA, including joint swelling, synovitis (inflammation of the synovial membrane), formation of pannus tissue, and the erosion of cartilage and bone. sci-hub.se

Commonly used rodent models in RA research include:

Collagen-Induced Arthritis (CIA): This is a widely used model where arthritis is induced in susceptible strains of mice and rats by immunization with type II collagen. sci-hub.se The resulting autoimmune response targets the joints, leading to an inflammatory arthritis that shares many immunological and pathological features with human RA. nih.gov

Adjuvant-Induced Arthritis (AIA): In this model, arthritis is induced in rats by injection of an adjuvant, typically Freund's Complete Adjuvant. It results in a severe, polyarticular inflammation.

Antigen-Induced Arthritis (AIA): This model creates a monoarticular arthritis by injecting an antigen directly into the joint of a previously immunized animal. clinexprheumatol.org

Transgenic Models: Mice that are genetically engineered to spontaneously develop arthritis, such as the hTNF transgenic mouse, provide insights into the role of specific molecules in disease development. sci-hub.se

These models allow for the quantification of disease severity through clinical scoring of joint inflammation and for detailed histological analysis of joint tissue. nih.gov Furthermore, levels of key inflammatory biomarkers, such as cytokines (e.g., IL-1β, IL-6, TNF-α), can be measured in the joint tissue to assess the mechanism of action of therapeutic agents. nih.gov Despite the robustness of these models for testing anti-inflammatory compounds, specific preclinical data evaluating the efficacy of the C₁₇H₁₈ClN₃O₂ this compound variant in these arthritis models are not currently available in the scientific literature.

Structure Activity Relationship Sar Studies and Analog Design for Naprodoxime

Computational Approaches to SAR (QSAR, Molecular Docking)

Computational methods are indispensable tools in modern SAR studies, providing insights into drug-receptor interactions at a molecular level and predicting the biological activity of new compounds. patsnap.compharmacologymentor.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking have been extensively applied to naproxen (B1676952) derivatives to guide the design of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR)

QSAR analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pharmacologymentor.comnih.gov This is achieved by correlating physicochemical properties, known as molecular descriptors, with activity. pharmacologymentor.com For naproxen derivatives, QSAR studies have investigated descriptors such as dipole moment, molecular volume, partition coefficient (LogP), hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and polar surface area (PSA). These studies help in understanding which properties are crucial for the desired biological effect. For instance, it has been found that for anti-inflammatory activity, high lipophilicity is often favorable for the binding interaction with the cyclooxygenase (COX) enzyme. nih.govresearchgate.net

Interactive Table of Physicochemical and QSAR Descriptors for Naproxen Derivatives This table outlines key descriptors used in QSAR studies of naproxen derivatives to predict their biological activity.

| Descriptor | Symbol | Description | Importance in SAR |

| Dipole Moment | µD | A measure of the polarity of the molecule. | Influences solubility and binding to polar residues in the target protein. |

| Area | - | The total surface area of the molecule. | Affects how the molecule fits into the binding pocket. |

| Volume | - | The three-dimensional space occupied by the molecule. | Crucial for steric fit with the biological target. |

| Partition Coefficient | LogP | The ratio of the concentration of a compound in a mixture of two immiscible phases (octanol and water) at equilibrium. | Indicates the lipophilicity of the molecule, affecting absorption and distribution. |

| Hydrogen Bond Donor | HBD | The number of hydrogen atoms attached to electronegative atoms (like oxygen or nitrogen). | Key for forming hydrogen bonds with the target receptor. |

| Hydrogen Bond Acceptor | HBA | The number of electronegative atoms (like oxygen or nitrogen) with lone pairs. | Essential for establishing hydrogen bond interactions with the target. |

| Polar Surface Area | PSA | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties, such as membrane permeability. |

| Solvation Energy | - | The energy change when a solute is dissolved in a solvent. | Relates to the solubility of the compound in biological fluids. |

| Polarizability | - | The ability of the electron cloud to be distorted by an external electric field. | Influences non-covalent interactions with the biological target. |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. patsnap.com In the context of naproxen derivatives, docking is used to simulate their interaction with the active site of target enzymes, most notably COX-1 and COX-2. nih.govresearchgate.net These simulations provide valuable information on binding affinity (often expressed as a binding energy in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-receptor complex. researchgate.net

For example, docking studies have shown that naproxen derivatives can interact significantly with the COX-2 enzyme. nih.gov One study on a novel naproxen derivative reported a strong binding affinity to the main protease of SARS-CoV-2, with a binding energy of -9.36 kcal/mol, which was significantly higher than that of the parent naproxen (-6.11 kcal/mol). nih.gov Another study focusing on COX-2 inhibition found a binding affinity of -8.4 kcal/mol for a synthesized derivative. researchgate.net These computational predictions help in prioritizing which novel compounds should be synthesized and tested in the lab, thereby accelerating the drug discovery process. nih.gov

Synthetic Modification Strategies for Improved Research Properties

The chemical structure of a lead compound is often modified to enhance its desired properties, a process central to medicinal chemistry. biomedres.usbiomedres.us For naproxen, a common strategy involves modifying its carboxylic acid group, which is associated with gastrointestinal side effects. By converting the carboxylic acid into esters or amides, researchers have developed derivatives with potentially improved profiles.

Key synthetic modification strategies include:

Esterification and Amidation: Reacting the carboxylic acid of naproxen with various amino acid esters can produce a series of derivatives. nih.gov This strategy not only masks the acidic group but also allows for the introduction of different functional groups that can alter the molecule's solubility, stability, and target interaction. biomedres.usbiomedres.us

Scaffold Hopping: This advanced strategy involves replacing the core structure (scaffold) of the molecule with a structurally distinct one while maintaining the key pharmacophoric features required for biological activity. biomedres.us This can lead to novel compounds with different physicochemical properties. drugdesign.org

Addition of Functional Groups: The introduction of specific functional groups, such as electron-donating (e.g., –OCH₃, –CH₃) or electron-withdrawing (e.g., –NO₂, –Br) groups, at various positions on the naproxen scaffold has been studied to understand their effect on activity. For instance, hydrophobic substitutions have been found to be favorable in certain derivatives.

These modifications are aimed at improving properties such as target selectivity, metabolic stability, and bioavailability, making the resulting compounds more suitable for further research and development. biomedres.usnih.govnih.gov

Rational Design of Naprodoxime Derivatives for Specific Molecular Targets

Rational drug design utilizes the knowledge of a biological target's structure to design molecules that are likely to bind to it. biomedres.us While naproxen is primarily known as a non-selective COX inhibitor, research has focused on designing derivatives that target other specific molecular pathways or exhibit enhanced selectivity.

One major goal has been the development of selective COX-2 inhibitors. By understanding the structural differences between COX-1 and COX-2 active sites, derivatives can be designed to fit preferentially into the COX-2 binding pocket. researchgate.net Molecular docking studies are crucial in this process, helping to verify that newly designed compounds show stronger interactions with COX-2. researchgate.netnih.gov

Beyond COX inhibition, naproxen derivatives have been rationally designed for other therapeutic areas, particularly cancer. A structure-based strategy was used to design naproxen derivatives with growth inhibitory activity against human colon tumor cells through a COX-independent mechanism. nih.gov One such derivative, an amide conjugate with an amino acid ester, showed an IC₅₀ of 11.4 µM against the HT-29 colon tumor cell line, a potency two orders of magnitude greater than naproxen itself. nih.gov This activity was linked to the induction of apoptosis. nih.gov

Another approach involves creating hybrid molecules, such as NO-releasing naproxen (NO-naproxen). nih.gov These compounds are designed to release nitric oxide (NO), which can modulate different molecular targets. For instance, NO-naproxen was found to inhibit the growth of human colon cancer cells with an IC₅₀ of 95 ± 5 μM, representing a nearly 29-fold increase in potency over the parent naproxen. nih.gov This effect is linked to the S-nitrosylation of proteins like NF-κB p65. nih.gov

Table of Rationally Designed Naproxen Derivatives and Their Targets

| Derivative Class | Intended Molecular Target/Action | Example Finding |

| Amino Acid Conjugates | COX-independent anticancer activity | An IC₅₀ of 11.4 µM against HT-29 colon tumor cells, acting via apoptosis induction. nih.gov |

| NO-releasing Hybrids | NF-κB p65 (via S-nitrosylation) | 29-fold increase in potency against colon cancer cells compared to naproxen. nih.gov |

| Heterocyclic Derivatives | Enhanced COX-2 Inhibition | Docking studies confirmed stronger interactions with COX-2 compared to the parent compound. researchgate.netresearchgate.net |

| Indole Conjugates | SARS-CoV-2 Main Protease | A derivative showed a binding energy of -9.36 kcal/mol, suggesting potential antiviral activity. nih.gov |

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action because biological systems, such as enzymes and receptors, are themselves chiral. biomedgrid.comresearchgate.netpatsnap.com Many drugs are chiral molecules, existing as a pair of enantiomers which are non-superimposable mirror images of each other. biomedgrid.combiomedgrid.com These enantiomers can have significantly different pharmacological and pharmacokinetic properties. biomedgrid.comnih.gov

Naproxen is a chiral drug, and it is the (S)-enantiomer that is responsible for its anti-inflammatory activity. The (R)-enantiomer is not only inactive but can also be associated with unwanted side effects. biomedgrid.com The difference in activity arises because the specific 3D shape of the (S)-enantiomer allows it to fit precisely into the binding site of its target enzyme, much like a key fits into a lock. patsnap.com The (R)-enantiomer, having a different spatial configuration, cannot bind as effectively. nih.gov

Advanced Research Methodologies Applicable to Naprodoxime Studies

Chemical Biology Approaches for Target Identification and Validation

Chemical biology employs chemical tools to study biological systems, aiding in the identification and validation of drug targets and mechanisms of action.

Integration of Omics Technologies (e.g., Proteomics) in Mechanism Elucidation

Omics technologies, particularly proteomics, enable large-scale analysis of proteins to understand biological processes and drug mechanisms creative-proteomics.comcnio.es. By comparing proteomic profiles under different conditions, researchers can identify changes in protein expression, modification, or interaction that are modulated by a compound creative-proteomics.commdpi.complos.org. While proteomics is a key tool for understanding how drugs exert their effects, specific studies integrating omics data to elucidate Naprodoxime's mechanism of action were not found. Such investigations could reveal downstream protein targets, signaling pathways affected by this compound, or cellular responses to its presence.

Computational Modeling and Simulation for Molecular Dynamics and Ligand Binding

Computational methods, including molecular dynamics (MD) simulations and ligand binding studies, are instrumental in predicting molecular interactions, conformational changes, and binding affinities researchgate.netresearchgate.netnih.govnih.govfrontiersin.orgunisyscat.demdpi.comneurosnap.ai. These techniques can provide atomic-level insights into how a compound interacts with its biological targets. Although studies exist on the molecular dynamics of Naproxen (B1676952) researchgate.netresearchgate.net, no direct computational modeling or simulation studies specifically focused on this compound's molecular dynamics or ligand binding to its targets were identified. Such simulations could offer valuable predictions regarding this compound's binding modes, stability within target sites, and potential off-target interactions.

Biocatalytic Approaches in this compound Derivatization

Biocatalysis utilizes enzymes to perform chemical transformations, offering advantages in selectivity and environmental friendliness for compound synthesis and modification researchgate.netthno.orgrsc.orgnih.govgoogle.comnih.gov. Research has explored biocatalytic routes for the synthesis and resolution of Naproxen, a related compound researchgate.netthno.orgrsc.orgnih.govgoogle.comnih.gov. However, no specific studies detailing the application of biocatalytic approaches for the derivatization or synthesis of this compound were found in the provided search results. If this compound's structure were amenable to enzymatic modification, biocatalysis could offer novel routes for creating derivatives with potentially improved or altered pharmacological properties.

Note on Data Tables and Detailed Research Findings:

The current search results did not yield specific research findings detailing the application of affinity-based proteomics, activity-based protein profiling, omics technologies, computational modeling, or biocatalytic approaches directly to this compound. Consequently, it is not possible to generate data tables or present detailed research findings for these sections as requested. The information presented above describes the methodologies and their potential applicability to this compound, highlighting the current gap in specific experimental research.

Future Research Directions for Naprodoxime

Elucidation and Standardization of Naprodoxime Chemical Identity

The foundational step in the research trajectory of any new chemical entity is the unambiguous confirmation of its chemical identity. For this compound, this necessitates a comprehensive analytical approach to define its structural and physicochemical properties. Future research must prioritize the use of advanced spectroscopic and spectrometric techniques.

Key analytical methods would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to determine the precise arrangement of atoms and the carbon-hydrogen framework.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact molecular weight.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

X-ray Crystallography: If a suitable crystal can be formed, this technique would provide the definitive three-dimensional structure.

Once its identity is confirmed, establishing standardized analytical methods, such as a validated High-Performance Liquid Chromatography (HPLC) method, is crucial. researchgate.net This ensures the purity and consistency of this compound samples across all subsequent research endeavors, which is vital for the reproducibility and reliability of experimental data.

Comprehensive Comparative Studies Across Different this compound Structural Variants

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structural variations, such as stereoisomers or analogues with modified functional groups, can exhibit significantly different pharmacological and biological profiles. nabsys.com Future research should involve the synthesis of various structural variants of this compound to conduct comprehensive comparative studies.

These studies would aim to establish a clear Structure-Activity Relationship (SAR). By systematically altering parts of the this compound molecule—for instance, modifying ester or amide functionalities as has been done with the parent compound Naproxen (B1676952)—researchers can identify the key structural features responsible for its biological effects. nih.gov Comparing the activity of these variants against specific biological targets can guide the design of more potent and selective molecules.

An illustrative comparison of hypothetical this compound structural variants is presented below.

| Variant ID | Structural Modification | Target Affinity (IC50, nM) | Cell Permeability (%) | Metabolic Stability (T1/2, min) |

|---|---|---|---|---|

| This compound-001 | Parent Compound | 50 | 65 | 90 |

| This compound-002 | Methyl Ester | 75 | 80 | 75 |

| This compound-003 | Ethyl Amide | 40 | 60 | 120 |

| This compound-004 | Fluoro-substituted Phenyl Ring | 25 | 70 | 110 |

Exploration of Novel Molecular Targets Beyond Current Hypotheses

While this compound may have been designed with a specific target in mind, its structural features could allow it to interact with other biological molecules. A crucial area of future research is the unbiased exploration of novel molecular targets. This moves beyond confirming predicted interactions to discovering entirely new mechanisms of action.

Research on derivatives of the related compound Naproxen has revealed activities beyond traditional anti-inflammatory pathways, including anticancer and antiviral effects. nih.govnih.govresearchgate.net For example, certain Naproxen derivatives have been investigated for their ability to inhibit tumor cell growth or to target the nucleoprotein of the influenza A virus. nih.govnih.gov Similarly, a systematic screening of this compound against diverse panels of receptors, enzymes, and other proteins could uncover unexpected therapeutic opportunities. Techniques such as chemoproteomics can be employed to identify protein binding partners directly in complex biological systems. youtube.com

Development of Advanced Synthetic Routes for High-Purity Research Samples

The availability of high-purity material is a prerequisite for reliable biological and pharmacological research. avantiresearch.com Future efforts must focus on developing advanced and efficient synthetic routes for this compound. The classical synthesis of related compounds like Naproxen often involves multiple steps, including Friedel–Crafts alkylation and Willgerodt–Kindler rearrangement. nih.gov

Modern synthetic chemistry offers numerous strategies to improve upon these methods. The goals for an advanced synthesis of this compound would include:

Increased Yield: Maximizing the amount of product obtained from the starting materials.

High Purity: Minimizing byproducts and simplifying purification, potentially avoiding costly and time-consuming chromatographic methods. nih.gov

Stereoselectivity: For chiral molecules, developing asymmetric syntheses to produce a single, desired enantiomer, which is critical as different enantiomers can have different biological effects. nih.gov

Scalability: Ensuring the synthetic route can be scaled up to produce the quantities of this compound needed for extensive preclinical testing. mdpi.comresearchgate.net

Innovative Applications of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. nih.gov If this compound is found to have high affinity and selectivity for a particular biological target, it could be developed into a valuable chemical probe.

To be an effective probe, a compound should ideally possess an affinity for its primary target in the nanomolar range and at least a tenfold selectivity against related targets. nih.gov Developing this compound as a probe would involve attaching reporter tags (like fluorescent dyes or biotin) to its structure without compromising its binding activity. Such modified versions of this compound could then be used in a variety of applications, including:

Visualizing the localization of its target protein within cells using microscopy.

Quantifying the levels of the target protein in different tissues.

Identifying other proteins that interact with its primary target.

This approach would transform this compound from a potential therapeutic agent into a powerful research tool for dissecting complex biological pathways. youtube.com

Q & A

Q. How can machine learning optimize the discovery of this compound derivatives with enhanced therapeutic profiles?

- Methodological guidance : Train models on public datasets (e.g., ChEMBL) to predict bioactivity and toxicity. Use generative adversarial networks (GANs) to design novel analogs. Validate top candidates via molecular dynamics simulations and high-throughput screening .第7.1集-上半部分 【搜聚分】总览(案例2):快速、全面、准确了解未知领域并确定自己的开题(包含检索、记录批量导出、快速分类3500篇左右文献、纠错过程)1:22:23

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.